molecular formula C13H18O B12641067 Benzene, [2-(cyclopentyloxy)ethyl]- CAS No. 238088-70-5

Benzene, [2-(cyclopentyloxy)ethyl]-

Cat. No.: B12641067
CAS No.: 238088-70-5
M. Wt: 190.28 g/mol
InChI Key: WVOZHIRBKFYTDG-UHFFFAOYSA-N
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Description

Benzene, [2-(cyclopentyloxy)ethyl]- is a useful research compound. Its molecular formula is C13H18O and its molecular weight is 190.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzene, [2-(cyclopentyloxy)ethyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, [2-(cyclopentyloxy)ethyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

238088-70-5

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

2-cyclopentyloxyethylbenzene

InChI

InChI=1S/C13H18O/c1-2-6-12(7-3-1)10-11-14-13-8-4-5-9-13/h1-3,6-7,13H,4-5,8-11H2

InChI Key

WVOZHIRBKFYTDG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OCCC2=CC=CC=C2

Origin of Product

United States
Foundational & Exploratory

Physicochemical Properties and Stability of Benzene, [2-(cyclopentyloxy)ethyl]-: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzene, [2-(cyclopentyloxy)ethyl]-, commonly referred to as cyclopentyl 2-phenylethyl ether (CAS: 238088-70-5), is a specialized cycloalkyl ether characterized by its highly substantive floral, green, and honey-sweet odor profile. Originally developed to outperform traditional phenylethyl ethers in terms of radiance and stability[1], this compound has garnered significant attention in formulation science and chemical manufacturing. This whitepaper provides researchers and drug development professionals with an authoritative, in-depth analysis of its physicochemical properties, synthetic pathways, stability mechanisms, and toxicological profile.

Molecular Identity and Physicochemical Profiling

The molecular architecture of cyclopentyl 2-phenylethyl ether consists of a phenethyl group (imparting aromaticity and pi-stacking capabilities) linked via an ether oxygen to a flexible cyclopentyl ring. This structural combination eliminates the presence of highly polar, hydrogen-bond-donating functional groups (such as hydroxyls), resulting in a highly lipophilic molecule with low aqueous solubility.

Table 1: Core Physicochemical and Regulatory Properties
PropertyValue
IUPAC Name 2-cyclopentyloxyethylbenzene
CAS Registry Number 238088-70-5
EC Number 428-340-9
Molecular Formula C13H18O
Molecular Weight 190.28 g/mol
Physical State (20 °C) Liquid
Odor Profile Floral, green/stemmy, honey-sweet, hyacinth[1]
Hazard Classification Skin Irrit. 2 (H315), Aquatic Acute 1 (H400), Aquatic Chronic 1 (H410)[2]
UN Transport Number UN 3082 (Environmentally Hazardous Substance, Liquid, N.O.S.)[3]

Synthesis Methodology: The Williamson Ether Pathway

The most efficient and scalable method for synthesizing cyclopentyl 2-phenylethyl ether is via the Williamson ether synthesis. As a Senior Application Scientist, it is critical to understand that the choice of reagents is dictated by the need to suppress competing elimination reactions (E2) when using secondary alkyl halides like cyclopentyl bromide.

Step-by-Step Methodology & Causality
  • Preparation of the Alkoxide : In a flame-dried, nitrogen-purged reaction vessel, suspend 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) in anhydrous Tetrahydrofuran (THF). Cool the system to 0 °C.

  • Deprotonation : Add 1.0 equivalent of 2-phenylethanol dropwise.

    • Causality: The dropwise addition controls the exothermic evolution of hydrogen gas. THF is chosen as a polar aprotic solvent because it poorly solvates the resulting alkoxide anion, thereby maximizing its nucleophilicity for the subsequent substitution.

  • Alkylation (SN2 Reaction) : Introduce 1.1 equivalents of cyclopentyl bromide dropwise. Gradually warm the reaction to room temperature, then reflux for 8-12 hours.

    • Causality: Elevated temperature is required to overcome the steric hindrance inherent to the secondary carbon of the cyclopentyl ring, driving the SN2 substitution to completion while minimizing E2 elimination.

  • Self-Validating Reaction Monitoring : Perform Thin-Layer Chromatography (TLC) every 2 hours.

    • Validation Loop: By co-spotting the reaction mixture against the starting material (2-phenylethanol), the disappearance of the polar alcohol spot (lower Rf) and the appearance of the non-polar ether product spot (higher Rf) provides a real-time, self-validating visual confirmation that the conversion is complete.

  • Reaction Quenching : Cool the mixture to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Causality: NH₄Cl provides a mild proton source to neutralize unreacted NaH without causing the acid-catalyzed cleavage of the newly formed ether bond.

  • Extraction and Purification : Extract the aqueous layer with ethyl acetate. Wash the combined organic phases with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and purify via fractional distillation under high vacuum.

    • Causality: Vacuum distillation is critical to prevent the thermal degradation of the high-boiling ether product while separating it from unreacted starting materials.

SynthesisWorkflow N1 Reactant Preparation (Phenylethyl alcohol + Cyclopentyl bromide) N2 Base Addition (NaH or NaOH/KOH) N1->N2 Addition of base N3 Nucleophilic Substitution (SN2 Reaction) N2->N3 Deprotonation & Attack N4 Quenching & Aqueous Wash (Neutralization) N3->N4 Reaction Completion N5 Purification (Fractional Distillation) N4->N5 Organic Phase Extraction N6 Final Product (Cyclopentyl 2-phenylethyl ether) N5->N6 High Purity Yield

Figure 1: Step-by-step Williamson ether synthesis workflow for Cyclopentyl 2-phenylethyl ether.

Chemical Stability and Autoxidation Mechanisms

While dialkyl and cycloalkyl ethers are generally robust against basic and mildly acidic conditions, they are notoriously susceptible to autoxidation. In the presence of atmospheric oxygen and light, cyclopentyl 2-phenylethyl ether can form explosive and degradative hydroperoxides.

Causality: The alpha-hydrogens adjacent to the ether oxygen (particularly the tertiary hydrogen on the cyclopentyl ring) are highly vulnerable to radical abstraction, leading to the formation of a resonance-stabilized carbon-centered radical that rapidly reacts with triplet oxygen.

Self-Validating Protocol: Accelerated Autoxidation Testing

To ensure the stability of the ether in commercial formulations, the following self-validating stress test is employed:

  • Stress Induction : Subject aliquots of the purified ether to accelerated aging conditions (40 °C, 75% Relative Humidity, continuous UV-A exposure) for 30 days.

  • Peroxide Value (POV) Titration : Periodically sample the aliquots and titrate with sodium thiosulfate in the presence of potassium iodide and a starch indicator.

    • Validation Loop: This provides a direct, quantitative measure of hydroperoxide formation. If the POV remains below the acceptable threshold (< 20 meq/kg), the system is validated as stable. If autoxidation is detected, radical scavengers such as Butylated hydroxytoluene (BHT) at 0.01-0.1% w/w are introduced. The successful suppression of POV in subsequent stress tests validates the efficacy of the antioxidant system.

Toxicological Profile and Environmental Fate

Regulatory frameworks, including the European Chemicals Agency (ECHA), classify cyclopentyl 2-phenylethyl ether as a Skin Irritant (H315) and highly toxic to aquatic environments (H400, H410)[2]. Furthermore, it is regulated under UN 3082 for transport[3].

Causality: The toxicological profile is intrinsically linked to the molecule's high lipophilicity (estimated log P > 3.5). In mammalian models, this hydrophobicity allows the molecule to readily partition into and disrupt the lipid bilayers of the stratum corneum, triggering localized inflammatory cascades (skin irritation)[4]. In aquatic ecosystems, the lack of water-solubilizing functional groups drives the molecule to partition out of the aqueous phase and bioaccumulate in the adipose tissues of aquatic organisms, leading to chronic toxicity and long-lasting environmental effects.

EcotoxicityPathway E1 Cyclopentyl 2-phenylethyl ether (Release into Environment) E2 Aquatic Ecosystem Accumulation E1->E2 Effluent discharge E3 Lipophilic Partitioning (High log P) E2->E3 Hydrophobic nature E4 Bioaccumulation in Aquatic Organisms E3->E4 Cellular uptake E5 Long-lasting Effects (H410 Classification) E4->E5 Chronic toxicity

Figure 2: Logical ecotoxicity pathway demonstrating lipophilic bioaccumulation in aquatic life.

Applications in Formulation Science

Despite its environmental hazards, the compound remains highly valuable in controlled formulation environments. Its primary application is as a fragrance ingredient. The bulky cyclopentyl group decreases the volatility of the molecule compared to standard phenylethyl alcohol, significantly increasing its substantivity (the ability to bind to surfaces and release slowly over time) on fabrics and skin[1]. This makes it an ideal candidate for functional care and personal care consumer products where long-lasting odor performance is required.

References

  • European Patent Office. "EP0976708A1 - Cycloalkyl ethers and perfume compositions containing them - Google Patents." Google Patents.
  • European Chemicals Agency (ECHA). "Substance Information - ECHA - European Union." Europa.eu.
  • Bundesanstalt für Materialforschung und -prüfung (BAM). "Detailinfo ADR, BAM no. 12158 (DGG-Info)." Bam.de.
  • ECVAM Scientific Advisory Committee. "(PDF) The ECVAM International Validation Study on in Vitro Tests for Acute Skin Irritation." ResearchGate.

Sources

Mechanistic Pathways and Synthetic Utility of Benzene,[2-(cyclopentyloxy)ethyl]-: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzene,[2-(cyclopentyloxy)ethyl]- (CAS 238088-70-5), commonly known as cyclopentyl 2-phenylethyl ether, is a specialized ether molecule that bridges the gap between synthetic organic chemistry and receptor pharmacology. In drug development and medicinal chemistry, ethers of this class serve as stable, lipophilic linkers and structural models for studying hydrophobic interactions with biological receptors. Concurrently, it is a high-value compound in the fragrance industry, recognized for its robust stability and floral, hyacinth-like olfactory profile[1].

As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic pathways of its synthesis, evaluate its chemical stability, and provide self-validating experimental protocols for its preparation.

Mechanistic Pathways of Synthesis

The synthesis of secondary alkyl-arylalkyl ethers presents unique challenges. The steric bulk of the cyclopentyl group often leads to competitive side reactions, making the choice of synthetic pathway critical for atom economy and yield.

Pathway A: Acid-Catalyzed Etherification (The Industrial Standard)

The most efficient and scalable route involves the acid-catalyzed addition of 2-phenylethanol to cyclopentene[2]. This pathway operates via a carbocation intermediate and avoids the use of halogenated precursors.

Mechanism of Action in Synthesis:

  • Protonation: A strong, solid-supported acid catalyst protonates the alkene double bond of cyclopentene, generating a secondary cyclopentyl carbocation.

  • Nucleophilic Attack: The hydroxyl oxygen of 2-phenylethanol acts as a nucleophile, attacking the electrophilic carbocation.

  • Deprotonation: The resulting oxonium ion loses a proton to yield the target ether, regenerating the acid catalyst.

Causality Insight: Why is cyclopentene added dropwise to a mixture heated to 110°C, even though its boiling point is only 44°C? If all reactants were mixed at room temperature and heated, the cyclopentene would rapidly volatilize before the activation energy for carbocation formation is reached. By adding cyclopentene dropwise to the pre-heated 2-phenylethanol/catalyst matrix, the alkene is consumed by the carbocation intermediate immediately upon entering the solution, preventing pooling and evaporation[2].

Mechanism A Cyclopentene + H+ B Cyclopentyl Carbocation (Electrophile) A->B Protonation C Nucleophilic Attack by 2-Phenylethanol B->C Addition D Protonated Ether Intermediate C->D C-O Bond Formation E 2-(Cyclopentyloxy)ethylbenzene + H+ D->E Deprotonation

Fig 1: Acid-catalyzed etherification mechanism via carbocation intermediate.

Pathway B: Williamson Ether Synthesis (Laboratory Scale)

The classical Williamson approach involves reacting the sodium alkoxide of 2-phenylethanol with a cyclopentyl halide (e.g., cyclopentyl bromide).

Causality Insight: This method is fundamentally flawed for industrial scale-up. Because the cyclopentyl halide is a secondary, sterically hindered electrophile, the strongly basic alkoxide preferentially induces an E2 elimination rather than an SN​2 substitution. This results in the formation of cyclopentene and the recovery of the starting alcohol, severely depressing the yield. Therefore, Pathway A is strictly preferred for synthesizing ethers with secondary cycloalkyl moieties.

Biological Mechanism of Action: Olfactory Receptor Interaction

In the context of drug development and pharmacology, the interaction of Benzene,[2-(cyclopentyloxy)ethyl]- with human olfactory receptors (ORs) provides an excellent model for G-protein coupled receptor (GPCR) binding studies.

The molecule must first partition from the aqueous mucus layer into the lipid membrane of the receptor[3]. The mechanism of action relies on two structural features:

  • The Cyclopentyl Ring: Provides a specific cross-sectional area and steric bulk that effectively "punctures" the hydrophobic pocket of the receptor[3].

  • The Phenylethyl Moiety: The flexible ethyl linker allows the aromatic benzene ring to engage in π−π stacking with aromatic amino acid residues (such as phenylalanine or tyrosine) within the receptor's binding site. This precise spatial arrangement triggers the GPCR cascade, registering the biological signal.

Quantitative Data: Synthesis Comparison

The following table summarizes the quantitative differences between the two primary synthetic methodologies, highlighting the superiority of the acid-catalyzed alkene addition.

ParameterPathway A: Acid-Catalyzed AdditionPathway B: Williamson Synthesis
Primary Reagents 2-Phenylethanol, Cyclopentene2-Phenylethanol, Cyclopentyl Bromide
Catalyst / Base Amberlyst 15® (Solid Acid)Sodium Hydride (NaH)
Temperature 103°C – 110°C80°C (Reflux in THF)
Reaction Mechanism Electrophilic Addition SN​2 Substitution (with competitive E2 )
Typical Yield ~85% (Crude)< 40%
Key Byproducts Diphenylethyl ether (Trace)Cyclopentene, unreacted alcohol
Atom Economy High (100% addition)Low (Loss of NaBr)

Experimental Protocols: Self-Validating Synthesis

The following protocol details the synthesis of 2-(cyclopentyloxy)ethylbenzene using a solid-supported acid catalyst[2].

Self-Validating System Design: The use of a macroreticular sulfonic acid cation exchange resin (Amberlyst 15) allows for simple mechanical separation via filtration. This prevents the acid-catalyzed cleavage of the ether product during aqueous workup—a common failure point when using homogeneous liquid acids like H2​SO4​ .

Step-by-Step Methodology:
  • Preparation: Charge a dry, round-bottom reaction vessel equipped with a magnetic stirrer, reflux condenser, and dropping funnel with 75.0 g of 2-phenylethanol and 4.0 g of Amberlyst 15® resin.

  • Thermal Activation: Heat the heterogeneous mixture to 110°C under continuous stirring to ensure uniform thermal distribution.

  • Controlled Addition: Introduce 20.0 g of cyclopentene dropwise over a strict period of 3.5 hours. Critical: Do not accelerate the addition rate, as this will lead to the volatilization of cyclopentene before it can react.

  • Maturation: Maintain heating at 103–110°C for an additional 2 hours to drive the conversion of any remaining carbocation intermediates.

  • Catalyst Removal: Filter the reaction mixture while warm to mechanically remove the Amberlyst 15 catalyst. The reaction is now inherently quenched.

  • Purification: Subject the filtrate (approx. 92 g) to fractional vacuum distillation.

  • Collection: Collect the fraction boiling at 70–73°C at a pressure of 0.85 mbar. This yields approximately 25 g of the target ether with a GC purity of >99.8% and a refractive index ( nD20​ ) of 1.5098[2].

Workflow Step1 Mix 2-Phenylethanol & Amberlyst 15 Step2 Heat to 110°C Step1->Step2 Step3 Dropwise Addition of Cyclopentene (3.5h) Step2->Step3 Step4 Stir at 103-110°C (2h) Step3->Step4 Step5 Filtration of Catalyst Step4->Step5 Step6 Fractional Distillation (0.85 mbar, 70-73°C) Step5->Step6 Step7 Pure Ether (>99.8%) Step6->Step7

Fig 2: Step-by-step synthesis and purification workflow using Amberlyst 15.

References

  • Molbase Chemical Database Title: cyclopentyl ethyl ether - 2-cyclopentyloxyethylbenzene (CAS 238088-70-5) Source: Molbase URL:[Link]

  • European Patent Office (EP0976708A1)
  • European Patent Office (EP0976708A1)
  • Perfumer & Flavorist Title: Some Aspects of Qualitative Structure-Odor Relationships Source: Perfumer & Flavorist Journal URL:[Link]

Sources

An In-depth Technical Guide on the Toxicity Profile and Safety Data for Benzene, [2-(cyclopentyloxy)ethyl]-

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Data Scarcity with Scientific Rigor

Therefore, this document adopts a dual-pronged approach. Firstly, it meticulously collates and interprets the available safety data from supplier-generated Safety Data Sheets (SDS), which are based on standardized hazard classifications. Secondly, it employs the established toxicological principle of Structure-Activity Relationship (SAR) . By examining the known toxicological profiles of structurally similar compounds—namely, the benzene moiety and the glycol ether class (specifically phenoxyethanol derivatives)—we can infer potential hazards and guide appropriate safety and handling protocols. This guide is structured not as a mere data sheet, but as an instructive framework for assessing chemical safety in a data-limited context.

Section 1: Chemical Identity and Known Hazard Classification

Benzene, [2-(cyclopentyloxy)ethyl]- is an aromatic ether. While specific data is sparse, aggregated information from chemical suppliers provides a baseline GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

Table 1: GHS Hazard Classification for Structurally Related Compounds

Hazard Class Hazard Statement GHS Pictogram Implication for Researchers
Skin Corrosion/Irritation H315: Causes skin irritation. Irritant Standard laboratory PPE (gloves, lab coat) is essential. Prolonged or repeated skin contact should be avoided.
Serious Eye Damage/Irritation H319: Causes serious eye irritation. Irritant Mandatory use of safety glasses or goggles. In case of splash, immediate and prolonged rinsing is critical.

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation. | Irritant | Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure. |

This data is based on classifications for structurally similar compounds and should be treated as a precautionary baseline.

Section 2: Toxicological Assessment via Structure-Activity Relationship (SAR)

The molecule can be deconstructed into two key components for toxicological consideration: the benzene ring and the ether linkage , characteristic of glycol ethers.

The Benzene Moiety: A Known Hazard

Benzene is a well-characterized human carcinogen and clastogen.[3] Chronic exposure is linked to hematological effects, including aplastic anemia and various forms of leukemia.[3] The primary route of exposure is inhalation, with acute effects manifesting as central nervous system (CNS) depression (drowsiness, dizziness, and headache).[3]

While the substitution on the benzene ring in Benzene, [2-(cyclopentyloxy)ethyl]- significantly alters its physical and chemical properties compared to pure benzene, the presence of the aromatic ring necessitates a cautious approach. The metabolic pathways of this specific molecule are unknown, but it is plausible that metabolism could lead to reactive intermediates. Therefore, minimizing exposure through inhalation and dermal contact is a critical risk mitigation strategy.[4][5]

The Glycol Ether Class: Potential for Systemic Effects

The -[O-(CH₂)₂- linkage places this compound in the broad class of glycol ethers. A closely related analogue is 2-Phenoxyethanol, which has been more extensively studied. Glycol ethers as a class have been associated with reproductive and developmental toxicity in animal studies.[6][7]

Key toxicological insights from 2-Phenoxyethanol:

  • Metabolism: After oral or dermal absorption, 2-phenoxyethanol is rapidly metabolized and its major metabolite, phenoxyacetic acid (PhAA), is excreted in the urine.[8][9]

  • Systemic Toxicity: High-dose oral exposure in animal studies has been linked to systemic effects, including anemia and impacts on the liver and kidneys.[7][8]

  • Genotoxicity: 2-Phenoxyethanol has tested negative for genotoxicity in a range of in vitro and in vivo assays.[8]

  • Irritation: It is recognized as a skin and eye irritant, consistent with the GHS classifications for similar compounds.[10]

The presence of the bulky cyclopentyloxy group may alter the absorption and metabolic profile compared to 2-phenoxyethanol. However, the potential for systemic effects upon significant exposure cannot be ruled out.

Section 3: Framework for Toxicological Data Generation

For a novel compound like Benzene, [2-(cyclopentyloxy)ethyl]-, a full toxicological profile would be established through a tiered series of standardized tests, often following OECD (Organisation for Economic Co-operation and Development) Guidelines for the Testing of Chemicals.[11][12] These guidelines ensure that data is reproducible and mutually accepted across international regulatory bodies.[11]

Workflow for Comprehensive Toxicological Assessment

The following diagram illustrates a typical workflow for characterizing the health effects of a new chemical entity.

Toxicological Assessment Workflow cluster_0 Tier 1: Acute Toxicity & Local Effects cluster_1 Tier 2: Genotoxicity cluster_2 Tier 3: Repeated Dose Toxicity cluster_3 Tier 4: Chronic & Developmental Toxicity Acute_Oral Acute Oral Toxicity (OECD 420/423) Subacute_28d 28-Day Repeated Dose Study (Oral/Dermal/Inhalation) (OECD 407/410/412) Acute_Oral->Subacute_28d Dose-ranging Acute_Dermal Acute Dermal Toxicity (OECD 402) Acute_Inhalation Acute Inhalation Toxicity (OECD 403/436) Skin_Irritation Skin Irritation/Corrosion (OECD 404) Eye_Irritation Eye Irritation/Damage (OECD 405) Sensitization Skin Sensitization (OECD 429/442) Ames_Test Bacterial Reverse Mutation (Ames Test, OECD 471) In_Vitro_Mutation In Vitro Mammalian Cell Gene Mutation Test (OECD 476) Ames_Test->In_Vitro_Mutation In_Vivo_Micronucleus In Vivo Mammalian Micronucleus Test (OECD 474) In_Vitro_Mutation->In_Vivo_Micronucleus Subchronic_90d 90-Day Subchronic Study (Oral, OECD 408) Subacute_28d->Subchronic_90d Informs NOAEL Chronic_Tox Chronic Toxicity Study (OECD 452) Subchronic_90d->Chronic_Tox Dose selection Repro_Dev Reproductive/Developmental Toxicity Screening (OECD 421/414) Subchronic_90d->Repro_Dev Preliminary data Carcinogenicity Carcinogenicity Study (OECD 451) Chronic_Tox->Carcinogenicity Long-term effects

Caption: A tiered approach to toxicological testing for a new chemical entity.

Key Experimental Protocols
  • Objective: To determine if a single oral dose of the substance causes mortality or evident toxicity.

  • Methodology:

    • Animal Model: Typically, fasted female rodents (e.g., Sprague-Dawley rats) are used.

    • Dosing: A single animal is dosed at a limit dose of 2000 mg/kg body weight via oral gavage.[13] The vehicle should be inert (e.g., corn oil, water).

    • Observation: The animal is observed intensively for the first few hours post-dosing and then daily for a total of 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior). Body weight is recorded at regular intervals.

    • Progression: If the animal survives without clear signs of toxicity, additional animals (typically up to a total of 4) are dosed sequentially. If the first animal dies or shows severe toxicity, further testing at lower doses is required.

    • Endpoint: The result is expressed as an LD50 (Lethal Dose, 50%) estimate. If no mortality occurs at the limit dose, the LD50 is determined to be >2000 mg/kg, indicating low acute toxicity.[13]

  • Causality: This test is a primary screen. A low LD50 value would trigger significant concern and necessitate more stringent handling precautions, while a high LD50 suggests lower risk from acute ingestion.

  • Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in indicator strains of Salmonella typhimurium and Escherichia coli.

  • Methodology:

    • Test System: Multiple bacterial strains with specific mutations in the histidine (Salmonella) or tryptophan (E. coli) operon are used. These mutations render them unable to synthesize the essential amino acid, so they cannot grow on a minimal agar medium lacking it.

    • Metabolic Activation: The test is conducted both with and without an exogenous metabolic activation system (usually a rat liver homogenate fraction called S9 mix). This is crucial because some chemicals only become mutagenic after being metabolized.

    • Exposure: The bacterial strains are exposed to the test substance across a range of concentrations on petri plates with a minimal amount of the required amino acid.

    • Observation: The plates are incubated for 48-72 hours.

    • Endpoint: A positive result is a dose-dependent increase in the number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the amino acid) compared to the negative control plates.

  • Trustworthiness: This is a self-validating system. Positive and negative controls are run concurrently. A positive result is a strong indicator of mutagenic potential, a key characteristic of many carcinogens.

Section 4: Safety, Handling, and Emergency Procedures

Based on the available data and SAR analysis, the following procedures are mandated for handling Benzene, [2-(cyclopentyloxy)ethyl]-.

Table 2: Recommended Handling and Personal Protective Equipment (PPE)

Procedure Requirement Rationale
Engineering Controls Use in a certified chemical fume hood. To prevent inhalation of vapors, which may cause respiratory irritation and potential systemic effects.
Eye/Face Protection Chemical safety goggles or a face shield.[14] Protects against splashes that can cause serious eye irritation.
Skin Protection Nitrile or other chemically resistant gloves. Wear a lab coat. Prevents skin contact, which can cause irritation and potential dermal absorption.

| Hygiene Practices | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[15] | Standard good laboratory practice to prevent accidental ingestion. |

Emergency Procedures
  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[14]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[15]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15]

  • Spills: Absorb the spill with an inert material (e.g., vermiculite, sand). Place in a suitable, closed container for disposal. Ensure the area is well-ventilated.

Conclusion

The toxicological profile of Benzene, [2-(cyclopentyloxy)ethyl]- is incomplete. However, by analyzing its constituent chemical features—the benzene ring and the glycol ether structure—we can establish a robust precautionary framework. The primary hazards are anticipated to be irritation to the skin, eyes, and respiratory tract. The potential for more severe chronic or systemic effects, while not confirmed, must be considered due to the presence of the benzene moiety and the general toxicological profile of glycol ethers. All handling should be performed with appropriate engineering controls and personal protective equipment until comprehensive toxicological data becomes available.

References

  • OECD Guidelines for the Testing of Chemicals - Wikipedia.
  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS.
  • Guidelines for the Testing of Chemicals - OECD.
  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS.
  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS: CHRONIC TOXICITY STUDIES.
  • Is Phenoxyethanol Safe? - Bubble and Bee Organic.
  • What is phenoxyethanol? How toxic and harmful are they? - 沧州丰茂生物科技有限公司.
  • Phenoxyethanol in cosmetics: a safety review - L'Oreal Derm
  • Substance profile - ECETOC.
  • Biotransformation and toxicokinetics of 2-phenoxyethanol after oral exposure in humans: a volunteer study - PMC.
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  • Insights into hepatotoxicity of fluorinated liquid crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl) benzene (EDPrB) in adult zebrafish at environmentally relevant concentrations: Metabolic disorder and stress response - PubMed.
  • SAFETY DATA SHEET - FUJIFILM Wako Chemicals. cevsdQ=)

Sources

Electron Density and Steric Hindrance Mapping of Benzene,[2-(cyclopentyloxy)ethyl]-: A Computational and Experimental Framework for Receptor Binding Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of novel therapeutics and advanced olfactants relies heavily on understanding the precise spatial and electronic topography of ligand scaffolds. Benzene,[2-(cyclopentyloxy)ethyl]- (CAS: 238088-70-5), commonly referred to as 2-cyclopentyloxyethylbenzene, represents a highly versatile cycloalkyl ether scaffold . Structurally, it is characterized by a flexible ethyl ether linker that bridges a rigid, electron-rich benzene ring with a bulky, sterically demanding cyclopentyl ring.

This whitepaper provides an in-depth technical guide to mapping the electron density (ED) and steric hindrance (SH) of this molecule. By establishing a self-validating system of quantum mechanical modeling and empirical Nuclear Magnetic Resonance (NMR) validation, we elucidate how the interplay between the nucleophilic ether oxygen, the diffuse π -system, and the hydrophobic cyclopentyl bulk dictates its pharmacophore profile and receptor binding kinetics.

Structural Architecture and Conformational Dynamics

The binding affinity of Benzene,[2-(cyclopentyloxy)ethyl]- is fundamentally governed by its conformational flexibility. The sp3 -hybridized carbon atoms of the ethyl linker ( C−C−O−C ) allow the molecule to sample a wide conformational space. However, this space is strictly limited by the steric hindrance imposed by the cyclopentyl group.

  • Electronic Topography: The ether oxygen possesses two lone pairs of electrons, creating a localized region of high negative electrostatic potential (a strong hydrogen-bond acceptor). Conversely, the benzene ring provides a diffuse quadrupole moment capable of participating in π−π stacking or cation- π interactions.

  • Steric Causality: If the ethyl linker adopts a syn (folded) conformation, severe van der Waals clashes occur between the cyclopentyl protons and the aromatic ring. Therefore, the molecule predominantly exists in an anti (extended) conformation, projecting the hydrophobic cyclopentyl bulk outward to engage with lipophilic receptor pockets.

Quantum Mechanical Electron Density Mapping

To accurately predict how this molecule interacts with a receptor, we must map its electron density using Density Functional Theory (DFT).

The Causality of DFT Selection: We utilize the B3LYP functional because it incorporates a portion of exact Hartree-Fock exchange . Pure local density approximations often suffer from self-interaction errors, leading to an artificial over-delocalization of electron density. By using B3LYP, we ensure that the localized electron density around the highly electronegative ether oxygen is modeled with high fidelity, which is critical for calculating precise hydrogen-bonding vectors.

Protocol 1: Computational ED Mapping (Self-Validating Step 1)

This protocol generates the Molecular Electrostatic Potential (MEP) surface, serving as the theoretical foundation for the molecule's electrostatic interactions.

  • Conformational Search: Execute a Monte Carlo conformational search using the OPLS4 force field to generate a library of initial geometries.

  • Geometry Optimization: Optimize the lowest-energy conformers using DFT at the B3LYP/6-311G(d,p) level of theory.

  • Frequency Calculation: Perform vibrational frequency calculations on the optimized geometries. Validation: The absence of imaginary frequencies confirms that the structures are true local minima rather than transition states.

  • MEP Generation: Map the electrostatic potential onto the total electron density surface (isovalue = 0.002 a.u.). Isolate the deep red (nucleophilic) region over the ether oxygen and the localized blue (electrophilic) regions around the aliphatic protons.

Steric Hindrance and 3D-QSAR Profiling

While electron density dictates electrostatic attraction, steric hindrance dictates the physical "fit" of the molecule within a receptor. We map this using Comparative Molecular Field Analysis (CoMFA) .

The Causality of CoMFA: CoMFA projects the molecule onto a 3D grid and calculates the Lennard-Jones (steric) and Coulombic (electrostatic) potentials at each grid point using an sp3 carbon probe. This reveals the exact spatial boundaries of the cyclopentyl ring, identifying regions where steric bulk enhances hydrophobic binding versus regions where it causes steric clash with the receptor wall.

Protocol 2: Steric Validation via 2D NMR (Self-Validating Step 2)

Computational models in a vacuum can underestimate the entropic penalty of folded conformers. To create a self-validating system, we empirically verify the computational steric mapping using 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Sample Preparation: Dissolve 15 mg of Benzene,[2-(cyclopentyloxy)ethyl]- in 0.6 mL of deuterated chloroform ( CDCl3​ ).

  • Data Acquisition: Acquire a 2D NOESY spectrum at 298 K with a mixing time of 400 ms using a 600 MHz NMR spectrometer.

  • Cross-Peak Analysis: Analyze the spectrum for cross-peaks between the aromatic protons (7.1–7.4 ppm) and the cyclopentyl protons (1.4–1.8 ppm).

  • Distance Calibration: Validation: The NOE intensity is proportional to r−6 (where r is the interatomic distance). The absence of significant NOE cross-peaks between these two regions empirically validates the DFT prediction that the molecule avoids the sterically hindered syn conformation, remaining in the extended anti state in solution.

Quantitative Data Analysis

The integration of DFT and CoMFA yields precise quantitative metrics regarding the molecule's physical chemistry and receptor interaction profile.

Table 1: Conformational Energy and Dipole Moments of Benzene, [2-(cyclopentyloxy)ethyl]-

Conformer StateDihedral Angle (C-C-O-C)Relative Energy ( ΔE , kcal/mol)Dipole Moment ( μ , Debye)Steric Clash Profile
Extended (Anti) 180°0.001.24Minimal (Favorable)
Gauche (+) 60°+1.451.56Moderate (Cyclopentyl-Ethyl)
Folded (Syn) +4.822.10Severe (Cyclopentyl-Benzene)

Table 2: CoMFA Field Contributions and Interaction Types

Molecular RegionElectrostatic ContributionSteric ContributionDominant InteractionIdeal Receptor Target Environment
Benzene Ring 65%35% π−π Stacking / QuadrupoleAromatic cleft (e.g., Phe/Tyr residues)
Ether Oxygen 90%10%Hydrogen Bond AcceptorPolar donor region (e.g., Ser/Thr/Asn)
Cyclopentyl Ring 5%95%Hydrophobic / van der WaalsDeep lipophilic pocket

Visualizations of Workflows and Interactions

The following diagrams illustrate the self-validating logical architecture of our methodology and the resulting pharmacophore model.

Workflow Start Benzene,[2-(cyclopentyloxy)ethyl]- Input Structure Opt Geometry Optimization (DFT B3LYP/6-311G**) Start->Opt ED Electron Density Mapping (MEP Generation) Opt->ED SH Steric Hindrance Mapping (CoMFA Grid) Opt->SH Val Experimental Validation (2D NMR NOESY) ED->Val Electrostatic Data SH->Val Steric Boundaries Result Validated Pharmacophore Model Val->Result Empirical Confirmation

Computational and experimental workflow for ED and SH mapping.

Pharmacophore Benzene Benzene Ring (π-π Stacking) Linker Ethyl Linker (Flexibility) Benzene->Linker ReceptorPi Receptor Aromatic Benzene->ReceptorPi ED Overlap Ether Ether Oxygen (H-Bond Acceptor) Cyclopentyl Cyclopentyl (Steric Bulk) Ether->Cyclopentyl ReceptorH Receptor H-Donor Ether->ReceptorH Electrostatic ReceptorPocket Hydrophobic Pocket Cyclopentyl->ReceptorPocket Steric Fit Linker->Ether

Pharmacophore model showing ED and SH interactions with receptor targets.

References

  • European Patent Office. (2000). Ethers cycloalkyliques et compositions parfumantes (EP0976708A1).
  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. American Institute of Physics.[Link]

  • Cramer, R. D., Patterson, D. E., & Bunce, J. D. (1988). Comparative molecular field analysis (CoMFA). 1. Effect of shape on binding of steroids to carrier proteins. Journal of the American Chemical Society, 110(18), 5959-5967. American Chemical Society.[Link]

Methodological & Application

Catalytic etherification methods to produce Benzene,[2-(cyclopentyloxy)ethyl]-

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Catalytic Etherification of 2-Phenylethanol for the Synthesis of Benzene,[2-(cyclopentyloxy)ethyl]-

Authored by: A Senior Application Scientist

Introduction

Benzene,[2-(cyclopentyloxy)ethyl]-, also known as phenethyl cyclopentyl ether, is a valuable molecular scaffold in the fields of fine chemicals and pharmaceutical development. Its synthesis is a critical step in the creation of more complex molecules. The formation of its ether linkage is traditionally accomplished via the Williamson ether synthesis, a robust and well-documented method.[1][2] This guide moves beyond the classical stoichiometric approaches to focus on modern catalytic methods that offer significant advantages in terms of efficiency, safety, sustainability, and scalability.

This document provides researchers, scientists, and drug development professionals with a comprehensive overview of catalytic strategies for the synthesis of Benzene,[2-(cyclopentyloxy)ethyl]-. We will delve into the mechanistic underpinnings of these reactions, present comparative data for different catalytic systems, and provide detailed, field-proven protocols. The primary focus will be on Phase-Transfer Catalysis (PTC), a powerful technique that utilizes catalytic amounts of an agent to facilitate reactions in heterogeneous systems, thereby avoiding the need for hazardous reagents like sodium hydride and anhydrous solvents.[3][4]

Mechanistic Framework: The Catalyzed Williamson Ether Synthesis

The synthesis of Benzene,[2-(cyclopentyloxy)ethyl]- is fundamentally an O-alkylation of 2-phenylethanol with a cyclopentyl halide. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5] The efficiency of this process hinges on the effective deprotonation of the 2-phenylethanol to form the corresponding phenylethoxide, a potent nucleophile.[2]

The SN2 Pathway

The core reaction involves the attack of the phenylethoxide ion on the electrophilic carbon of a cyclopentyl halide (e.g., cyclopentyl bromide). The reaction is concerted, meaning the new C-O bond forms at the same time the C-Br bond breaks.[5]

Caption: General Sₙ2 mechanism for the Williamson ether synthesis.

The Role of Phase-Transfer Catalysis (PTC)

In a PTC system, the reaction occurs in a biphasic mixture, typically a solid or aqueous inorganic base (like KOH) and an organic phase containing the alcohol and alkyl halide. The phase-transfer catalyst, often a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), is the key.[4]

  • Deprotonation: At the interface, the hydroxide ion (OH⁻) from the solid base deprotonates the 2-phenylethanol to form the phenylethoxide anion.

  • Ion Exchange: The quaternary ammonium cation (Q⁺) of the catalyst pairs with the newly formed phenylethoxide anion (RO⁻), creating a lipophilic ion pair [Q⁺RO⁻].

  • Migration: This ion pair is soluble in the organic phase and migrates away from the interface.

  • SN2 Reaction: In the organic phase, the "naked" and highly reactive phenylethoxide anion reacts with cyclopentyl bromide to form the desired ether. The halide byproduct (Br⁻) pairs with the catalyst's cation [Q⁺Br⁻].

  • Catalyst Regeneration: The [Q⁺Br⁻] ion pair migrates back to the interface, where the Q⁺ cation is released to pick up another phenylethoxide anion, thus completing the catalytic cycle.

This process avoids the use of dangerous, moisture-sensitive bases and allows the reaction to proceed under milder, more practical conditions.[6]

PTC_Cycle cluster_organic Organic Phase cluster_aqueous Aqueous/Solid Phase A [Q⁺RO⁻] + R'X (Alkylation) B [Q⁺X⁻] + ROR' A->B Sₙ2 Reaction C [Q⁺X⁻] + ROH + M⁺OH⁻ B->C Catalyst Returns to Interface D [Q⁺RO⁻] + M⁺X⁻ + H₂O C->D Ion Exchange (Deprotonation) D->A Ion Pair Enters Organic Phase legend Q⁺ = Quaternary Ammonium Cation (Catalyst) ROH = 2-Phenylethanol R'X = Cyclopentyl Bromide M⁺OH⁻ = Solid Base (e.g., KOH)

Caption: The catalytic cycle in Phase-Transfer Catalysis (PTC).

Comparative Analysis of Synthetic Protocols

The choice of methodology depends on factors such as scale, available equipment, safety considerations, and desired purity. Below is a comparison of the two primary protocols detailed in this guide.

ParameterProtocol 1: Phase-Transfer CatalysisProtocol 2: Classical WilliamsonReference(s)
Base Solid KOH (Potassium Hydroxide)NaH (Sodium Hydride, 60% in oil)[7]
Catalyst Tetrabutylammonium Iodide (TBAI)None (stoichiometric base)[7]
Solvent None (Solvent-free) or TolueneAnhydrous Tetrahydrofuran (THF)[7]
Temperature Room Temperature to 60°C0°C to Room Temperature[7][8]
Reaction Time 4-8 hours2-6 hours[7][8]
Typical Yield High (often >90%)High (variable, sensitive to moisture)[7]
Safety Safer; avoids pyrophoric reagentsRequires handling of pyrophoric NaH[7]
Work-up Simple filtration and extractionRequires careful quenching of NaH[7]
Scalability Excellent; suitable for industrial useMore challenging on a large scale[8]

Experimental Protocols

Protocol 1: Synthesis via Phase-Transfer Catalysis (Recommended)

This protocol leverages a solid-liquid PTC system, which is highly efficient, environmentally friendlier, and safer. The use of tetrabutylammonium iodide (TBAI) is cited as it can be more effective than TBAB due to an in-situ Finkelstein reaction, converting cyclopentyl bromide to the more reactive iodide.

Materials and Reagents:

  • 2-Phenylethanol (1.0 eq)

  • Cyclopentyl Bromide (1.2 eq)

  • Potassium Hydroxide (KOH), powdered (3.0 eq)

  • Tetrabutylammonium Iodide (TBAI) (0.05 eq, 5 mol%)

  • Toluene (optional, as solvent)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated aqueous NaCl solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add powdered potassium hydroxide (3.0 eq), 2-phenylethanol (1.0 eq), and tetrabutylammonium iodide (5 mol%). If a solvent is desired for better stirring, add toluene (approx. 2 mL per mmol of alcohol).

  • Addition of Alkylating Agent: Add cyclopentyl bromide (1.2 eq) to the mixture.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is slow, gently heat the mixture to 40-60°C. The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water to dissolve the potassium salts.

    • Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.

    • Combine the organic layers and wash with water, followed by brine.

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure Benzene,[2-(cyclopentyloxy)ethyl]-.

Protocol 2: Classical Williamson Synthesis using Sodium Hydride

This method is a benchmark standard but requires stringent anhydrous conditions and careful handling of sodium hydride.

Materials and Reagents:

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Phenylethanol (1.0 eq)

  • Cyclopentyl Bromide (1.1 eq)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Flame-dried, two-neck round-bottom flask with a septum and nitrogen/argon inlet

  • Magnetic stirrer and stir bar

  • Ice bath

  • Syringes for liquid transfer

Procedure:

  • Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), add a suspension of sodium hydride (1.2 eq) in anhydrous THF.[7]

  • Deprotonation: Cool the suspension to 0°C in an ice bath. Add a solution of 2-phenylethanol (1.0 eq) in anhydrous THF dropwise via syringe. After the addition, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide (cessation of H₂ gas evolution).[7]

  • Alkylation: Cool the reaction mixture back to 0°C and add cyclopentyl bromide (1.1 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).

  • Work-up:

    • Cool the flask to 0°C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Add water and transfer the mixture to a separatory funnel. Extract three times with diethyl ether.

    • Combine the organic layers, wash with water and brine.

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Workflow Visualization

Workflow start Reaction Setup (Reagents + Catalyst) react Alkylation Reaction (Stirring/Heating) start->react monitor Monitor Progress (TLC / GC) react->monitor monitor->react Incomplete workup Aqueous Work-up (Quench & Extract) monitor->workup Complete dry Dry Organic Layer (Na₂SO₄ or MgSO₄) workup->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Purification (Column Chromatography) concentrate->purify characterize Characterization (NMR, MS) purify->characterize end Pure Product characterize->end

Caption: A generalized workflow for the synthesis and purification.

Product Characterization

The final product, Benzene,[2-(cyclopentyloxy)ethyl]-, should be characterized to confirm its identity and purity.

AnalysisExpected Results for Benzene,[2-(cyclopentyloxy)ethyl]- (C₁₃H₁₈O)
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃, 400 MHz) δ 7.35-7.20 (m, 5H, Ar-H), 3.85-3.75 (m, 1H, O-CH-), 3.60 (t, 2H, Ph-CH₂-CH₂-O), 2.90 (t, 2H, Ph-CH₂-CH₂-O), 1.80-1.40 (m, 8H, cyclopentyl-CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ 139.0 (Ar-C), 129.0 (Ar-CH), 128.4 (Ar-CH), 126.2 (Ar-CH), 80.5 (O-CH), 69.5 (Ph-CH₂-CH₂-O), 36.5 (Ph-CH₂-CH₂-O), 32.8 (cyclopentyl-CH₂), 23.7 (cyclopentyl-CH₂)
Mass Spec (EI) m/z (%): 190 (M⁺), 105, 91 (100, tropylium ion)

Troubleshooting and Optimization

  • Low Yield:

    • Ensure the base (KOH or NaH) is of high quality and appropriately handled. For the classical method, moisture contamination is a primary cause of failure.

    • Increase the amount of phase-transfer catalyst (up to 10 mol%) or try a different catalyst (e.g., 18-crown-6).[5]

    • The primary competing side reaction is E2 elimination of cyclopentyl bromide. This can be minimized by keeping the reaction temperature as low as possible while still achieving a reasonable rate.[1]

  • Incomplete Reaction:

    • Increase reaction time or temperature moderately.

    • Ensure efficient stirring, especially in the solvent-free PTC protocol, to maximize the interfacial area between phases.

  • Byproduct Formation:

    • If elimination is significant, consider using cyclopentyl iodide or tosylate as the alkylating agent, as they are better leaving groups and may allow for lower reaction temperatures.[2][8]

References

  • A Comparative Guide to the Catalytic Efficiency of Allyl Phenethyl Ether Formation. Benchchem.
  • A New High Yield Preparation of Benzyl Phenethyl Ethers by Phase Transfer Catalysis. Synthetic Communications.
  • Simple and Economical Synthesis of Alkyl Phenyl Ethers by the Reaction of Phenols and Alkyl Esters Using Nanocrystalline Beta. ACS Sustainable Chemistry & Engineering.
  • Ether synthesis by etherification (alkylation). Organic Chemistry Portal.
  • Organohalides-Catalyzed Dehydrative O-Alkylation between Alcohols: A Facile Etherification Method for Aliphatic Ether Synthesis. Royal Society of Chemistry.
  • “One Pot” Enzymatic Synthesis of Caffeic Acid Phenethyl Ester in Deep Eutectic Solvent. MDPI.
  • Selective O-alkylation of Phenol Using Dimethyl Ether. MDPI.
  • Williamson Ether Synthesis. Chemistry Steps. Available from: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]

  • Williamson Ether Synthesis reaction. BYJU'S. Available from: [Link]

  • Phase transfer catalysed esterification of phenols with aliphatic acid chlorides. ResearchGate. Available from: [Link]

  • A New Synthetic Method of Formaldehyde Diary1 Acetals. J-STAGE.
  • Process for the alkylation of phenols. Google Patents.
  • Williamson ether synthesis. Wikipedia. Available from: [Link]

  • O-Alkylation of phenol derivatives via a nucleophilic substitution. Green Chemistry. Available from: [Link]

  • Williamson Ether Synthesis. Chem-Station. Available from: [Link]

  • Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online. Available from: [Link]

  • Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. ResearchGate. Available from: [Link]

Sources

The Enigmatic Aroma of the Cyclopentyl Ring: A Guide to Benzene, [2-(cyclopentyloxy)ethyl]- in Fragrance and Flavor Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of fragrance and flavor chemistry, the quest for novel molecules that can elicit unique sensory experiences is perpetual. Among the vast palette of synthetic aroma chemicals, ethers of phenylethyl alcohol represent a class of compounds prized for their floral and rosy characteristics. This guide delves into the specific applications of a lesser-known yet promising molecule: Benzene, [2-(cyclopentyloxy)ethyl]- (CAS No. 238088-70-5). While direct and extensive literature on this specific compound is limited, by examining its structural analogs and leveraging established principles of fragrance and flavor science, we can construct a comprehensive understanding of its potential applications and the methodologies for its synthesis and analysis.

This document serves as a detailed technical guide for researchers, scientists, and professionals in the fragrance, flavor, and drug development industries, providing both theoretical insights and practical, field-proven protocols.

Chemical Identity and Inferred Sensory Profile

Benzene, [2-(cyclopentyloxy)ethyl]-, also known as 2-(cyclopentyloxy)ethylbenzene, possesses the molecular formula C13H18O.[1] Its structure features a phenylethyl group, known for its characteristic rosy-floral scent, ether-linked to a cyclopentyl ring.

Table 1: Chemical and Physical Properties of Benzene, [2-(cyclopentyloxy)ethyl]-

PropertyValueSource
CAS Number 238088-70-5[2][3]
Molecular Formula C13H18O[1]
Synonyms [2-(Cyclopentyloxy)ethyl]benzene[2]

The cyclopentyl group, when attached to a phenylethyl ether, is likely to impart a green, slightly woody, or even fruity nuance, rounding out the dominant floral character. This can result in a more natural and complex aroma profile compared to simpler alkyl ethers of phenylethyl alcohol.

Based on these structural analogies, the anticipated sensory profile is:

  • Olfactory Profile: A dominant floral, rosy character with green, slightly herbaceous, and potentially fruity or honey-like undertones. The cyclopentyl ring may add a unique, sophisticated depth and naturalness.

  • Gustatory Profile: Extrapolating from related compounds like methyl phenethyl ether, which is used as a flavoring agent, Benzene, [2-(cyclopentyloxy)ethyl]- could potentially offer a subtle floral and sweet taste.[9] However, without specific data, its application in flavor chemistry remains speculative and would require thorough sensory evaluation.

Potential Applications in Fragrance and Flavor Formulations

The inferred olfactory profile of Benzene, [2-(cyclopentyloxy)ethyl]- suggests its utility as a versatile ingredient in a variety of fragrance compositions. Its rosy and floral character makes it a natural fit for floral accords, particularly in recreating the scent of rose, peony, and hyacinth. The potential green and fruity nuances could also be leveraged in creating more complex and natural-smelling floral bouquets.

Potential Fragrance Applications:

  • Fine Fragrances: As a modifier and enhancer in floral and oriental perfume types, adding a unique, natural-smelling rosy note with green facets.

  • Personal Care Products: In lotions, creams, shampoos, and soaps, to impart a fresh and pleasant floral scent. Its expected stability, similar to other phenylethyl ethers, would be advantageous in these product bases.

  • Household Products: In air fresheners, detergents, and fabric softeners, to provide a long-lasting and appealing floral fragrance.

Potential Flavor Applications:

While speculative, its potential subtle floral and sweet notes could find application in:

  • Beverages: To add a floral hint to teas, juices, and other beverages.

  • Confectionery: In hard candies, jellies, and chewing gums to provide a unique floral flavor.

  • Dairy Products: To enhance the flavor profile of yogurts and ice creams.

Synthesis Protocol: Adapted from Williamson Ether Synthesis

A robust method for the synthesis of Benzene, [2-(cyclopentyloxy)ethyl]- can be adapted from the known synthesis of analogous cycloalkyl ethers, as described in European Patent EP0976708A1.[10][11] This method is a variation of the Williamson ether synthesis.

Reaction Scheme:

Phenylethyl alcohol + Cyclopentanol --(Acid Catalyst)--> Benzene, [2-(cyclopentyloxy)ethyl]- + Water

Diagram 1: Synthesis Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification phenylethyl_alcohol Phenylethyl Alcohol reaction_mixture Heat to 100-110°C with stirring phenylethyl_alcohol->reaction_mixture cyclopentanol Cyclopentanol cyclopentanol->reaction_mixture acid_catalyst Sulfuric Acid (96%) acid_catalyst->reaction_mixture water_removal Remove water via Dean-Stark trap reaction_mixture->water_removal cooling Cool to room temperature water_removal->cooling extraction Add Pentane and separate layers cooling->extraction washing Wash with NaHCO3 solution extraction->washing drying Dry over Sodium Sulfate washing->drying concentration Concentrate on rotary evaporator drying->concentration distillation Vacuum Distillation concentration->distillation chromatography Flash Column Chromatography distillation->chromatography final_product Benzene, [2-(cyclopentyloxy)ethyl]- chromatography->final_product

Caption: Workflow for the synthesis of Benzene, [2-(cyclopentyloxy)ethyl]-.

Detailed Protocol:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add 175 g of phenylethyl alcohol, 155 g of cyclopentanol, and 37 g of 96% sulfuric acid.

  • Reaction:

    • Heat the mixture to 100-110°C with vigorous stirring.

    • Continuously remove the water formed during the reaction using the Dean-Stark trap.

    • Monitor the reaction progress by Gas Chromatography (GC) until the starting materials are consumed (approximately 4-5 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add 200 ml of pentane to the flask and transfer the mixture to a separatory funnel.

    • Separate the lower acidic layer and wash it three times with 200 ml of pentane.

    • Combine all the pentane layers and wash with 200 ml of a 5% aqueous sodium bicarbonate solution, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the pentane solution on a rotary evaporator.

    • The resulting crude product, a mixture containing the desired ether, unreacted alcohols, and by-products, is then purified by vacuum distillation.

    • For higher purity, the distilled fraction can be further purified by flash column chromatography over silica gel using a suitable eluent system (e.g., a 1:10 diethyl ether/pentane mixture).

Analytical Protocols for Quality Control and Characterization

The identification and quantification of Benzene, [2-(cyclopentyloxy)ethyl]- in fragrance and flavor matrices are crucial for quality control and formulation development. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this purpose.[2] For sensory characterization, Gas Chromatography-Olfactometry (GC-O) is an invaluable tool.[1][12]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Diagram 2: GC-MS Analysis Workflow

G cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_ms_detection MS Detection cluster_data_analysis Data Analysis sample Fragrance/Flavor Sample dilution Dilute in appropriate solvent (e.g., Ethanol) sample->dilution injection Inject into GC dilution->injection column Separation on a non-polar capillary column injection->column temperature_program Temperature programming column->temperature_program ionization Electron Ionization (EI) temperature_program->ionization mass_analyzer Mass Analyzer (e.g., Quadrupole) ionization->mass_analyzer detector Detector mass_analyzer->detector chromatogram Total Ion Chromatogram (TIC) detector->chromatogram mass_spectrum Mass Spectrum of each peak chromatogram->mass_spectrum library_search Comparison with Mass Spectral Libraries mass_spectrum->library_search quantification Quantification using internal/external standards library_search->quantification

Caption: Workflow for GC-MS analysis of fragrance and flavor compounds.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh the fragrance or flavor sample and dilute it in a suitable solvent (e.g., ethanol, dichloromethane) to an appropriate concentration (typically 1-100 ppm).

    • If quantification is required, add a known amount of an internal standard.

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.

    • Injection Volume: 1 µL (split or splitless injection depending on the concentration).

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-450.

    • Transfer Line Temperature: 280°C.

  • Data Analysis:

    • Identify the peak corresponding to Benzene, [2-(cyclopentyloxy)ethyl]- by comparing its retention time and mass spectrum with a reference standard.

    • The mass spectrum should show characteristic fragment ions resulting from the fragmentation of the molecule.

    • Quantify the compound by integrating the peak area and comparing it to the calibration curve of the standard.

Gas Chromatography-Olfactometry (GC-O) for Sensory Profiling

Diagram 3: GC-O Analysis Workflow

G cluster_sample_injection Sample Injection cluster_gc_separation GC Separation cluster_effluent_splitting Effluent Splitting cluster_sensory_detection Sensory Detection cluster_data_correlation Data Correlation sample Diluted Sample injection Inject into GC sample->injection column Separation on a capillary column injection->column splitter Effluent Splitter column->splitter ms_detector To MS Detector splitter->ms_detector olfactory_port To Olfactory Port splitter->olfactory_port correlation Correlate sensory data with MS data ms_detector->correlation sniffing Sniffing the effluent olfactory_port->sniffing assessor Trained Sensory Panelist assessor->sniffing data_recording Recording odor description and intensity sniffing->data_recording data_recording->correlation aroma_profile Aroma Profile correlation->aroma_profile

Caption: Workflow for GC-O analysis for sensory profiling.

Detailed Protocol:

  • Instrumentation:

    • A GC-MS system as described above, equipped with an effluent splitter that directs a portion of the column effluent to an olfactory port.

    • The olfactory port should be heated to prevent condensation and deliver the aroma compounds in a humidified air stream to the assessor.

  • Sensory Panel:

    • Utilize a panel of trained sensory assessors who are familiar with fragrance and flavor terminology.

    • Panelists should be screened for their ability to detect and describe a range of aroma compounds.

  • Procedure:

    • Inject the sample into the GC under the same conditions as the GC-MS analysis.

    • As the separated compounds elute from the column, the assessor sniffs the effluent from the olfactory port and records the following for each perceived odor:

      • Retention Time: The time at which the odor is detected.

      • Odor Descriptor: A descriptive term for the aroma (e.g., rosy, green, fruity).

      • Odor Intensity: A rating of the odor's strength on a predefined scale.

  • Data Analysis:

    • Correlate the retention times of the perceived odors with the peaks in the GC-MS chromatogram to identify the compounds responsible for each aroma.

    • This allows for the creation of a detailed aroma profile of the sample, identifying the specific contribution of Benzene, [2-(cyclopentyloxy)ethyl]- to the overall scent.

Conclusion and Future Perspectives

Benzene, [2-(cyclopentyloxy)ethyl]- represents an intriguing molecule for the fragrance and flavor industry. Based on the well-established characteristics of its structural components, it is poised to offer a sophisticated and natural-smelling rosy-floral aroma with unique green and potentially fruity facets. The provided synthesis and analytical protocols offer a solid foundation for researchers to produce, identify, and characterize this compound.

Future research should focus on obtaining precise sensory panel data to confirm the inferred olfactory profile and to thoroughly evaluate its gustatory properties. Furthermore, patent filings and inclusion in commercial fragrance and flavor formulations will be the ultimate testament to its value and utility. As the demand for novel and complex aroma and flavor ingredients continues to grow, Benzene, [2-(cyclopentyloxy)ethyl]- holds the potential to become a valuable addition to the perfumer's and flavorist's palette.

References

  • U.S. Environmental Protection Agency (EPA). Benzene, [2-(cyclopentyloxy)ethyl]- Synonyms. [Link]

  • Essential Oils. Phenyl ethyl methyl ether. [Link]

  • GCMS.cz. Analysis of Fragrance Components in Aroma Oils Using GC/MS Off-Flavor Analyzer. [Link]

  • PubChemLite. Benzene, [2-(cyclopentyloxy)ethyl]- (C13H18O). [Link]

  • Conquer Scientific. Unveiling Aromas with GC/MS Transforming the Fragrance and Flavor Industry. [Link]

  • Google Patents. US6319889B1 - Chemical compounds and perfume composition.
  • Google Patents. EP0976708A1 - Cycloalkyl ethers and perfume compositions containing them.
  • European Patent Office. EP0976708A1 - Cycloalkyl ethers and perfume compositions containing them. [Link]

  • Echemportal.org. Chemical Substance Search - Benzene, [2-(cyclopentyloxy)ethyl]-. [Link]

  • KDAC CHEM PVT. LTD. Phenyl Ethyl Methyl Ether. [Link]

  • European Patent Office. Cycloalkyl ethers and perfume compositions containing them - EP 0976708 A1. [Link]

  • National Center for Biotechnology Information. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. [Link]

  • Google Patents. EP0976708A1 - Cycloalkyl ethers and perfume compositions containing them.
  • PubChem. Methyl phenethyl ether. [Link]

  • Scent.vn. Phenethyl Alcohol PEA aka. Phenyl Ethyl Alcohol Aroma Chemical CAS# 60-12-8. [Link]

  • Google Patents. WO2019156707A1 - Fragrance compositions and uses thereof.
  • National Center for Biotechnology Information. Food Flavor Chemistry and Sensory Evaluation. [Link]

  • MDPI. Flavor Compounds Identification and Reporting. [Link]

  • Google Patents.
  • Google Patents. FRAGRANCE COMPOSITIONS - Patent 2961374. [Link]

  • Google Patents.
  • European Patent Office. FRAGRANCE MATERIAL - EP 3468526 B1. [Link]

  • Jones & Bartlett Learning. Sensory evaluation. [Link]

  • Food Safety Institute. The Science Behind Sensory Evaluation: Physiological Basis. [Link]

  • ResearchGate. (PDF) Sensory Evaluation Techniques of Food. [Link]

  • PatentBuddy. Analytics for Russian Federation, ENCAPSULATED PLASMOLYSED MICRO-ORGANISM PARTICLES. [Link]

  • NFP 66. SUGAR BASED CHEMISTRY. [Link]

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Purification techniques for Benzene,[2-(cyclopentyloxy)ethyl]- via column chromatography

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Purification of Benzene, [2-(cyclopentyloxy)ethyl]- via Column Chromatography

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust methodology for the purification of Benzene, [2-(cyclopentyloxy)ethyl]-, a non-polar aromatic ether, using normal-phase column chromatography. The protocol is designed for researchers, scientists, and professionals in drug development and chemical synthesis who require high-purity compounds. This document provides a foundational understanding of the separation principles, a step-by-step protocol from initial method development using Thin-Layer Chromatography (TLC) to the final isolation of the purified product, and a troubleshooting guide to address common challenges. The causality behind each experimental choice is explained to ensure both reproducibility and adaptability for similar non-polar molecules.

Introduction and Separation Principles

Benzene, [2-(cyclopentyloxy)ethyl]- (C₁₃H₁₈O) is an aromatic ether characterized by a significant non-polar structure due to its benzene ring and cyclopentyl group.[1] The ether linkage introduces a slight polarity, making the molecule amenable to purification via normal-phase adsorption chromatography.

The purification strategy hinges on the principle of differential adsorption.[2] A polar stationary phase, silica gel, is used to pack the column. A non-polar mobile phase then flows through the column, carrying the sample mixture.[3] The components of the mixture establish an equilibrium between being adsorbed onto the stationary phase and dissolved in the mobile phase.[2]

  • Non-polar compounds , such as the target molecule Benzene, [2-(cyclopentyloxy)ethyl]-, have a weaker affinity for the polar silica gel and spend more time in the mobile phase. Consequently, they travel down the column more quickly.

  • More polar impurities (e.g., unreacted alcohols from synthesis) will interact more strongly with the silica gel, leading to slower migration and later elution.[2]

This differential migration allows for the effective separation of the target compound from both more polar and potentially less polar by-products. The selection of an appropriate mobile phase is critical; it must be non-polar enough to allow for differential adsorption but have sufficient eluting power to move the target compound at a reasonable rate.[2]

Preliminary Analysis and Method Development via TLC

Before committing to a large-scale column separation, Thin-Layer Chromatography (TLC) must be performed to identify an optimal solvent system. This empirical step is the most critical for ensuring a successful separation and is a self-validating system for the subsequent column protocol.[2] The ideal solvent system will yield a retention factor (Rƒ) of 0.25-0.35 for the target compound, providing the best resolution on a column.

Protocol for TLC Analysis
  • Prepare TLC Plates: Use commercially available silica gel 60 F₂₅₄ plates.

  • Spot the Sample: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of several TLC plates.

  • Prepare Eluent Systems: In separate TLC chambers or beakers, prepare a series of mobile phase mixtures with varying polarities. Good starting points for non-polar compounds are mixtures of hexanes and ethyl acetate.[4][5]

  • Develop Plates: Place one spotted TLC plate in each chamber, ensuring the solvent level is below the baseline. Allow the solvent front to migrate to about 1 cm from the top of the plate.

  • Visualize: Remove the plates and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the spots.

  • Calculate Rƒ: Measure the distance traveled by the compound and the solvent front. Calculate the Rƒ value for each spot. Rƒ = (Distance traveled by compound) / (Distance traveled by solvent front)

Data Interpretation for Mobile Phase Selection
Trial Eluent (Hexane:Ethyl Acetate)Rƒ of Target CompoundObservations
98:20.15Good separation from non-polar impurities, but slow elution.
95:50.30Optimal. Clear separation between spots. Target is well-positioned.
90:100.55Compound moves too quickly; poor separation from nearby spots.

Based on this analysis, a 95:5 mixture of hexane:ethyl acetate is selected as the initial mobile phase for the column.

Column Chromatography Workflow

The overall process for purification is outlined below. Each step is critical for achieving high resolution and purity.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Method Development Slurry 2. Prepare Silica Gel Slurry TLC->Slurry Pack 3. Pack the Column Slurry->Pack Sample 4. Prepare and Load Sample Pack->Sample Elute 5. Elute with Mobile Phase Sample->Elute Collect 6. Collect Fractions Elute->Collect TLC_Fractions 7. Analyze Fractions by TLC Collect->TLC_Fractions Combine 8. Combine Pure Fractions TLC_Fractions->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for column chromatography purification.

Detailed Protocol for Column Chromatography

Materials and Reagents
  • Glassware: Chromatography column (40-60 cm length, 2-4 cm diameter), round-bottom flasks, Erlenmeyer flasks, collection test tubes or vials, separatory funnel.

  • Stationary Phase: Silica Gel (60-120 mesh size is suitable for gravity chromatography).[6]

  • Mobile Phase: HPLC-grade hexanes and ethyl acetate.

  • Other: Cotton or glass wool, sand, crude Benzene, [2-(cyclopentyloxy)ethyl]-, TLC plates, rotary evaporator.

Step-by-Step Methodology
  • Column Preparation (Wet Slurry Method):

    • Secure the column vertically to a retort stand. Ensure the stopcock is closed.

    • Place a small plug of cotton or glass wool at the bottom of the column, using a long glass rod to position it.[6] Add a 1 cm layer of sand on top of the plug.

    • In a separate beaker, create a slurry by mixing silica gel (typically 30-50x the weight of the crude sample) with the initial mobile phase (95:5 hexane:ethyl acetate). Stir to remove air bubbles.[2]

    • Pour the slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the side of the column gently to ensure an even and compact packing without cracks.[2]

    • Add a final 1 cm layer of sand on top of the silica bed to prevent disruption during solvent addition. Never let the column run dry.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude product (e.g., 1 gram) in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel (2-3x the weight of the crude sample) to this solution.

    • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[7]

    • Carefully add this powder to the top of the packed column. This method often provides superior resolution compared to adding a liquid sample.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Open the stopcock and begin collecting the eluent in numbered test tubes or vials (e.g., 10-20 mL fractions).[6]

    • Maintain a constant level of solvent above the silica bed at all times to prevent the column from cracking.

    • If separation is difficult, a gradient elution can be employed. After eluting the target compound, the polarity of the mobile phase can be gradually increased (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to wash out more polar impurities.[7]

  • Analysis and Isolation:

    • Spot every few collected fractions on a TLC plate. Develop and visualize the plate to identify which fractions contain the pure product.

    • Combine the fractions that show a single, clean spot corresponding to the Rƒ of the target compound.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified Benzene, [2-(cyclopentyloxy)ethyl]-.

Summary of Optimized Conditions & Expected Results

ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel (60-120 mesh)Polar adsorbent suitable for separating non-polar to moderately polar compounds.[3]
Mobile Phase 95:5 Hexane:Ethyl AcetateProvides optimal Rƒ (0.30) for good separation and reasonable elution time.[2]
Adsorbent:Sample Ratio ~40:1 (w/w)A higher ratio provides better resolution for difficult separations.[2]
Sample Loading Dry LoadingPrevents band broadening and improves the resolution of the separation.[7]
Elution Mode Isocratic (or step-gradient if needed)Simple and effective for this separation. A gradient can speed up the removal of late-eluting impurities.
Detection Method TLC with UV (254 nm)The benzene ring is UV-active, allowing for easy visualization.

Expected Outcome: Starting from a crude mixture, this protocol is expected to yield Benzene, [2-(cyclopentyloxy)ethyl]- with a purity of >98%, as determined by NMR spectroscopy or GC-MS.

Troubleshooting Guide

ProblemProbable Cause(s)Solution(s)
Poor or No Separation Incorrect mobile phase polarity.Re-optimize the mobile phase using TLC. If Rƒ is too high, decrease polarity; if too low, increase polarity.
Cracked/Channeled Column The column ran dry; packing was not uniform.The run is likely compromised. Repack the column carefully using the slurry method and ensure the solvent level never drops below the top of the silica.[2]
Broad Elution Bands Sample was loaded in too large a volume of solvent; column was overloaded.Use the dry loading technique. Ensure the amount of crude material is not excessive for the column size.
Compound Won't Elute Mobile phase is not polar enough.Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) in the mobile phase.[8]
Air Bubbles in Column Improperly prepared slurry; trapped air during packing.Prepare the slurry carefully and degas by stirring. Pack the column slowly and tap gently to release any trapped air.[6]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Hexanes and ethyl acetate are flammable; keep away from ignition sources.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle silica gel carefully as fine dust can be a respiratory irritant.

References

  • Phenomenex, Inc. (2025).
  • National Center for Biotechnology Information. (n.d.). Benzene, [2-(cyclohexyloxy)ethyl]-. PubChem.
  • University of Colorado Boulder, Department of Chemistry. (n.d.).
  • PubChemLite. (n.d.). Benzene, [2-(cyclopentyloxy)ethyl]- (C13H18O).
  • O'Neil, I. A. (1991).
  • Interchim. (2020). TLC Fundamentals – Stationary & mobile phase choice (part 4). Interchim - Blog.
  • Wiley-VCH. (n.d.).
  • Request PDF. (n.d.).
  • Organic Syntheses. (2025).
  • Z. Z. Song, et al. (2012).

Sources

Safe handling and laboratory storage protocols for Benzene, [2-(cyclopentyloxy)ethyl]-

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Safe Handling, Storage, and Peroxide Mitigation Protocols for Benzene, [2-(cyclopentyloxy)ethyl]-

Introduction

Benzene, [2-(cyclopentyloxy)ethyl]- (CAS 238088-70-5) is an advanced aralkyl ether characterized by a cyclopentyl ring linked via an ethoxy chain to a benzene moiety[1][2]. Frequently utilized as a specialized solvent or intermediate in complex pharmaceutical synthesis, this compound presents unique handling challenges. Because it shares the alicyclic ether structural motif with solvents like cyclopentyl methyl ether, it requires stringent environmental controls to prevent autooxidation and ensure operator safety.

This guide outlines the physicochemical causality behind its hazards and provides self-validating standard operating protocols (SOPs) for its safe laboratory lifecycle management.

Part 1: Physicochemical Risk Profile & Causality

To handle Benzene, [2-(cyclopentyloxy)ethyl]- safely, researchers must understand the mechanistic reasons behind its instability in ambient conditions.

1. Autooxidation and Hydroperoxide Formation The primary hazard of alicyclic and aralkyl ethers is their susceptibility to autooxidation. The secondary carbon atoms on the cyclopentyl ring—specifically the alpha-carbon adjacent to the ether oxygen—possess C-H bonds that are highly vulnerable to radical abstraction by atmospheric oxygen. This radical chain reaction leads to the insidious accumulation of explosive hydroperoxides. Light and heat act as catalysts for this radical initiation, meaning that improper storage rapidly degrades the solvent into a shock-sensitive hazard.

2. Neurological and Dermatological Toxicity Prolonged exposure to alicyclic ether vapors can induce central nervous system (CNS) depression, presenting as drowsiness or acute solvent syndrome. Furthermore, direct liquid contact causes severe defatting (delipidization) of the skin, leading to dermatitis (3[3]).

3. Environmental Hazard Classification Regulatory transport databases classify this compound under UN 3082 as an Environmentally Hazardous Substance, Liquid, N.O.S., mandating specialized waste segregation away from standard aqueous or non-halogenated organic waste streams (4[4]).

Table 1: Physicochemical & Hazard Summary
ParameterSpecification / Detail
Compound Name Benzene,[2-(cyclopentyloxy)ethyl]-
CAS Registry Number 238088-70-5
Chemical Classification Aralkyl Ether / Alicyclic Ether
UN Transport Code UN 3082 (Environmentally Hazardous Substance, Liquid)
Primary Safety Hazards Autooxidation (Peroxide formation), Skin Defatting, CNS Depression
Storage Requirements Tightly sealed, inert atmosphere (N2/Ar), away from light and oxidizers

Part 2: Mandatory Laboratory Storage Architecture

Because simply capping the bottle traps atmospheric oxygen in the headspace, static storage is insufficient. To arrest the autooxidation mechanism, the following environmental controls must be implemented (5[5]):

  • Inert Gas Blanketing: The solvent must be stored under a positive pressure of high-purity Nitrogen or Argon.

  • Actinic Light Protection: Store in amber borosilicate glass to prevent UV-catalyzed radical initiation.

  • Thermal Control: Store at 2–8°C in a flammables-rated refrigerator to kinetically slow any potential oxidation reactions.

  • Lifecycle Tracking: Bottles must be explicitly labeled with the Date Received and Date Opened. Ethers must be tested for peroxides every 30 days post-opening.

Part 3: Standard Operating Protocols (SOPs)

Protocol A: Routine Peroxide Testing and Remediation

Causality Insight: Peroxides concentrate dangerously when ethers are evaporated or distilled. Never apply heat to Benzene, [2-(cyclopentyloxy)ethyl]- without validating its peroxide concentration. This protocol is designed as a self-validating loop: remediation is always followed by re-testing to ensure efficacy.

  • Visual Inspection (Critical First Step): Before moving the bottle, inspect the liquid and the cap threads. If the liquid appears viscous, or if crystalline solids are visible around the cap, DO NOT TOUCH THE BOTTLE . Friction from unscrewing the cap can detonate solid peroxides. Evacuate the area and contact Environmental Health & Safety (EHS).

  • Quantification: If the liquid is clear, dip a Quantofix Peroxide test strip into the solvent for 1 second. Wait 15 seconds and compare the color to the scale.

  • Decision Matrix & Remediation:

    • < 20 ppm: Safe for general synthesis.

    • 20 - 100 ppm: Requires immediate remediation.

    • > 100 ppm: Unsafe to handle. Contact EHS for stabilization and disposal.

  • Alumina Remediation Technique: To remove peroxides without introducing water (which ruins anhydrous reactions), pass the contaminated ether through a column packed with activated basic alumina (Brockmann Grade I).

    • Expertise Note: While washing with acidified ferrous sulfate ( FeSO4​ ) is a traditional neutralization method, it saturates the ether with water. Activated alumina simultaneously cleaves hydroperoxides and removes trace moisture, preserving the solvent for sensitive organometallic workflows.

  • Validation: Re-test the eluent using a new Quantofix strip to confirm peroxides are < 20 ppm.

PeroxideWorkflow Start Monthly Inventory Check Visual Visual Inspection (Crystals/Viscosity) Start->Visual Test Quantofix Peroxide Test Visual->Test Clear liquid Dispose > 100 ppm Evacuate & Call EHS Visual->Dispose Crystals found Decision Peroxide Level? Test->Decision Safe < 20 ppm Safe for Use Decision->Safe Low Treat 20 - 100 ppm Alumina Remediation Decision->Treat Medium Decision->Dispose High Treat->Test Re-test

Workflow for routine peroxide testing and remediation of aralkyl ethers.

Protocol B: Anaerobic Dispensing (Schlenk Technique)

Causality Insight: Opening the bottle in ambient air introduces atmospheric oxygen and humidity, immediately degrading the compound. Dispensing must occur under positive inert gas pressure.

  • Apparatus Preparation: Evacuate the receiving reaction flask and backfill with Nitrogen ( N2​ ) or Argon. Repeat this cycle three times.

  • Syringe Purging: Attach a long needle to a gas-tight syringe. Draw N2​ from the Schlenk line into the syringe and expel it outside the manifold. Repeat three times to displace all oxygen from the syringe barrel.

  • Septum Piercing: Ensure the reagent bottle of Benzene, [2-(cyclopentyloxy)ethyl]- is fitted with a Sure/Seal™ or equivalent septum. Insert a positive pressure N2​ line (via a needle) into the septum just above the liquid level.

  • Withdrawal: Insert the purged syringe needle through the septum into the liquid. Slowly withdraw the required volume. Withdrawing too quickly causes cavitation, which can pull ambient air through micro-leaks in the syringe plunger.

  • Transfer & Sealing: Transfer the liquid to the reaction flask. Before removing the N2​ line from the reagent bottle, allow the gas to flush the headspace for 10 seconds, then withdraw the needle to ensure the bottle remains perfectly inert.

SchlenkWorkflow Prep Purge Flask (3x Vacuum/N2) Syringe Purge Syringe (3x N2 cycles) Prep->Syringe Septum Pierce Septum Under N2 Syringe->Septum Withdraw Withdraw Liquid Slowly Septum->Withdraw Transfer Transfer to Reaction Withdraw->Transfer Seal Flush Headspace & Seal Transfer->Seal

Anaerobic Schlenk line dispensing protocol for moisture-sensitive ethers.

References

  • PubChem (NIH) - Cyclopentyl ether | C10H18O | CID 24977 (Toxicity and Defatting Hazards).[3] URL:[Link]

  • Bundesanstalt für Materialforschung und -prüfung (BAM) - Detailinfo ADR, BAM no. 12158 (DGG-Info) for CAS 238088-70-5.[4] URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Benzene, [2-(cyclopentyloxy)ethyl]-

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Benzene, [2-(cyclopentyloxy)ethyl]- (commonly referred to as cyclopentyl 2-phenylethyl ether). This guide is specifically designed for research scientists and drug development professionals experiencing low yields, sluggish kinetics, or purification bottlenecks during the Williamson etherification of this target molecule.

Section 1: Route Selection & Mechanistic Troubleshooting (FAQ)

Q: I am reacting cyclopentyl bromide with 2-phenylethanol and sodium hydride, but my yields are abysmal (<20%). I isolate mostly unreacted alcohol and a volatile byproduct. What is going wrong?

A: You are encountering a classic mechanistic mismatch. The Williamson ether synthesis is an SN2 reaction. Cyclopentyl bromide is a secondary (2°) alkyl halide. When you generate the 2-phenylethoxide nucleophile, it acts as a strong base. Because the secondary carbon on the cyclopentyl ring is sterically hindered, the activation energy for the SN2 pathway is excessively high[1]. Consequently, the E2 elimination pathway dominates, converting your cyclopentyl bromide into cyclopentene (a highly volatile byproduct) instead of your target ether[2].

Solution: Invert your coupling partners (Route B). Instead of using the secondary halide, deprotonate cyclopentanol to form the bulky cyclopentoxide nucleophile, and react it with 2-phenylethyl bromide (a primary halide). Primary halides significantly lower the steric barrier, making the SN2 substitution pathway vastly outcompete E2 elimination[3].

RouteSelection Target Target Molecule: Benzene,[2-(cyclopentyloxy)ethyl]- RouteA Route A (Sub-optimal) Cyclopentyl Bromide (2°) + 2-Phenylethoxide E2_A Major Pathway: E2 Elimination Product: Cyclopentene RouteA->E2_A Strong Base + 2° Halide SN2_A Minor Pathway: SN2 Low Yield (<20%) RouteA->SN2_A Steric Hindrance RouteB Route B (Optimized) 2-Phenylethyl Bromide (1°) + Cyclopentoxide SN2_B Major Pathway: SN2 High Yield (>85%) RouteB->SN2_B 1° Halide Favors Substitution E2_B Minor Pathway: E2 Product: Styrene RouteB->E2_B Side Reaction SN2_A->Target SN2_B->Target

Caption: Mechanistic divergence in Williamson ether synthesis based on halide substitution.

Q: Even with Route B, my reaction stalls at ~50% conversion. How can I drive it to completion?

A: Sluggish kinetics in Route B arise from the moderate nucleophilicity of the sterically bulky cyclopentoxide. To overcome this, you must optimize both the solvent environment and the leaving group[4].

  • Solvent Switch: Move from THF to anhydrous Dimethylformamide (DMF). DMF is a polar aprotic solvent that strongly solvates the sodium cation but leaves the cyclopentoxide anion "naked" and highly reactive[4].

  • In-situ Activation: Add 10 mol% of Tetrabutylammonium iodide (TBAI). TBAI acts as a phase-transfer catalyst and initiates a Finkelstein reaction, converting the 2-phenylethyl bromide into 2-phenylethyl iodide in situ. Iodide is a vastly superior leaving group, rapidly accelerating the SN2 substitution[5].

Quantitative Data Summary

Table 1: Yield Comparison by Reaction Parameters

RouteElectrophile (Substrate)NucleophileAdditiveSolvent / TempPrimary ByproductExpected Yield
A (Sub-optimal) Cyclopentyl Bromide (2°)2-PhenylethoxideNoneTHF / 60°CCyclopentene (E2)< 20%
B (Standard) 2-Phenylethyl Bromide (1°)CyclopentoxideNoneTHF / 60°CStyrene (E2)45–55%
B (Optimized) 2-Phenylethyl Bromide (1°)CyclopentoxideTBAI (10 mol%)DMF / 65°CTrace Styrene85–95%

Section 2: Validated Experimental Protocol

This step-by-step methodology incorporates the mechanistic optimizations discussed above to ensure maximum yield and reproducibility. Every step is designed as a self-validating system to ensure you can track the reaction's success in real-time.

Optimized Synthesis of Benzene,[2-(cyclopentyloxy)ethyl]-

Step 1: Preparation & Deprotonation

  • Flame-dry a 250 mL two-neck round-bottom flask and flush with Argon to ensure a strictly anhydrous environment.

  • Add 1.2 equivalents (eq) of Sodium Hydride (NaH, 60% dispersion in mineral oil) and suspend in anhydrous DMF (0.5 M concentration)[4].

  • Cool the suspension to 0°C using an ice bath.

    • Causality: Cooling prevents the highly exothermic deprotonation step from thermally degrading the solvent or the base.

  • Dropwise, add 1.0 eq of Cyclopentanol. Stir for 30–45 minutes.

    • Self-Validation: Observe the evolution of H2 gas. Once bubbling completely ceases, the quantitative formation of the cyclopentoxide nucleophile is visually confirmed.

Step 2: Electrophile Activation & Substitution 5. Add 0.1 eq of Tetrabutylammonium iodide (TBAI) to the reaction mixture[5].

  • Causality: TBAI facilitates the transient formation of 2-phenylethyl iodide, dramatically lowering the activation energy for the subsequent SN2 attack.

  • Add 1.1 eq of 2-phenylethyl bromide dropwise.

  • Remove the ice bath and heat the reaction mixture to 65°C for 12 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 9:1). The target ether will be UV-active (due to the phenyl ring) and stain positive with KMnO4, migrating significantly higher (lower polarity) than the starting alcohol.

Step 3: Workup & Isolation 8. Cool the reaction to room temperature. 9. Carefully quench the reaction by adding cold distilled water dropwise to safely neutralize any unreacted NaH. 10. Transfer to a separatory funnel and extract the aqueous layer three times with Diethyl Ether (Et2O).

  • Causality: Et2O is chosen for extraction because it easily solubilizes the non-polar target ether and is highly volatile, making downstream evaporation efficient without thermal degradation.
  • Wash the combined organic layers with a 5% LiCl aqueous solution (to pull residual DMF into the aqueous phase), followed by brine.
  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 4: Purification 13. Purify the crude product via silica gel flash chromatography using an isocratic flow of Hexanes/Ethyl Acetate (95:5) to yield the pure ether[6].

Workflow Step1 1. Deprotonation Cyclopentanol + NaH (0°C, DMF) Step2 2. Activation Add TBAI (10 mol%) In-situ Iodide Formation Step1->Step2 Step3 3. Substitution Add 2-Phenylethyl Bromide (65°C, 12h) Step2->Step3 Step4 4. Workup Quench, Extract (Et2O), Wash (Brine) Step3->Step4 Step5 5. Purification Flash Chromatography (Hex/EtOAc) Step4->Step5

Caption: Optimized step-by-step workflow for the synthesis of Benzene, [2-(cyclopentyloxy)ethyl]-.

References

  • Master Organic Chemistry. "The Williamson Ether Synthesis." Available at:[Link]

  • Chemistry Steps. "Williamson Ether Synthesis." Available at: [Link]

  • University of Richmond. "Organic Chemistry Williamson Ether Synthesis." Available at: [Link]

  • Wikipedia. "Williamson ether synthesis." Available at:[Link]

  • Indian Academy of Sciences. "A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols." Available at: [Link]

Sources

Technical Support Center: Resolving Low Solubility of Benzene,[2-(cyclopentyloxy)ethyl]- in Aqueous Media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges of working with Benzene,[2-(cyclopentyloxy)ethyl]-, a compound with predicted low aqueous solubility. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions during your experiments.

Introduction: Understanding the Challenge

Benzene,[2-(cyclopentyloxy)ethyl]- (CAS No. 238088-70-5) is a molecule with a chemical formula of C13H18O.[1][2] Its structure, featuring a non-polar benzene ring and a cyclopentyloxy ethyl group, suggests significant hydrophobicity. This is further supported by a predicted XlogP of 3.3, indicating a strong preference for lipid-like environments over aqueous ones.[2] Consequently, achieving and maintaining a stable, soluble state in aqueous buffers and cell culture media is a critical hurdle for obtaining reliable and reproducible experimental results.[3] This guide will walk you through a systematic approach to overcome these solubility issues.

Frequently Asked Questions (FAQs)

Q1: I'm seeing precipitation after diluting my DMSO stock of Benzene,[2-(cyclopentyloxy)ethyl]- into my aqueous buffer. What's happening?

This is a common issue for hydrophobic compounds.[4] While Dimethyl Sulfoxide (DMSO) is an excellent solvent for initial stock solutions, its high miscibility with water can lead to a phenomenon called "solvent shifting." As the DMSO concentration rapidly decreases upon dilution into the aqueous phase, the local solvent environment can no longer support the solubility of the hydrophobic compound, causing it to precipitate out of solution.[5]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

The tolerance of cell lines to DMSO varies. It is crucial to perform a vehicle control experiment to determine the maximum concentration of DMSO that does not affect cell viability or the experimental endpoint. Generally, final DMSO concentrations should be kept below 0.5% (v/v), and ideally below 0.1%, to minimize off-target effects.[5]

Q3: Can I just sonicate my sample to get the compound to dissolve?

Sonication can be a useful technique to break down agglomerates and aid in initial dissolution. However, it may not create a thermodynamically stable solution. The compound could re-precipitate over time, especially during long incubation periods. It is best used in conjunction with other solubilization methods.[5]

Troubleshooting Guide: A Step-by-Step Approach

This troubleshooting guide is designed to provide a logical workflow for addressing the low aqueous solubility of Benzene,[2-(cyclopentyloxy)ethyl]-.

Step 1: Optimizing the Stock Solution

The first step in any experiment involving a poorly soluble compound is to ensure the integrity of the stock solution.

  • Protocol for Stock Solution Preparation:

    • Solvent Selection: Use anhydrous, high-purity DMSO to prepare a concentrated stock solution (e.g., 10-50 mM).[5]

    • Dissolution: To aid dissolution, vortex the solution for 1-2 minutes. If necessary, gentle warming in a 37°C water bath for 5-10 minutes can be applied.[5]

    • Visual Inspection: Always visually inspect the stock solution to ensure it is clear and free of any particulates.

    • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5]

Step 2: Modifying the Dilution Protocol

If precipitation occurs upon dilution, modifying your dilution technique can often resolve the issue.

  • Key Strategies:

    • Rapid Mixing: When diluting the DMSO stock, add it to the aqueous buffer while vortexing or stirring vigorously. This rapid dispersion can prevent localized high concentrations that lead to precipitation.[5]

    • Intermediate Dilution: Instead of a single large dilution, perform a serial dilution. An intermediate dilution step in a co-solvent or a serum-containing medium can be beneficial.[5]

Step 3: Employing Co-solvents

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[6]

  • Common Co-solvents:

Co-solventTypical Concentration Range in Final SolutionNotes
Ethanol1-5%Can be a good first choice due to its biocompatibility.
Polyethylene Glycol 300/400 (PEG 300/400)1-10%Generally well-tolerated in cell culture.
Propylene Glycol1-5%Another biocompatible option.
  • Co-solvent Screening Protocol:

    • Prepare a series of your aqueous buffer containing different concentrations of a co-solvent (e.g., 1%, 2%, 5%, 10% ethanol).

    • Add your DMSO stock of Benzene,[2-(cyclopentyloxy)ethyl]- to each co-solvent buffer mixture to your desired final concentration.

    • Visually inspect for precipitation immediately and after a period that mimics your experimental incubation time.

    • Remember to include a vehicle control with the same co-solvent concentration in your final experiment.

Step 4: Utilizing Solubilizing Excipients

For particularly challenging compounds, the use of solubilizing excipients may be necessary. These agents work by creating a more favorable microenvironment for the hydrophobic molecule within the aqueous phase.

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, effectively increasing their apparent solubility in water. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

  • Surfactants: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration or CMC). The hydrophobic core of these micelles can solubilize non-polar compounds. For in-vitro applications, non-ionic surfactants like Tween® 20, Tween® 80, and Pluronic® F-68 are often preferred due to their lower toxicity.

Experimental Workflow for Solubility Enhancement

The following diagram illustrates a systematic approach to troubleshooting low solubility.

Caption: A systematic workflow for addressing low aqueous solubility.

Self-Validating Your Protocol: Ensuring Experimental Integrity

It is crucial to validate that your chosen solubilization method does not interfere with your experimental results.

  • Vehicle Controls: Always include a vehicle control in your experiments. This control should contain all the components of your final formulation (e.g., DMSO, co-solvents, excipients) at the same concentration as your test article, but without the Benzene,[2-(cyclopentyloxy)ethyl]-.

  • Assay Interference: Some solubilizing agents can interfere with certain assays. For example, surfactants can disrupt cell membranes or interfere with protein-protein interactions. It is essential to run appropriate controls to rule out any such artifacts.

Protocol: Vehicle Control for Cell-Based Assays
  • Prepare Vehicle Stock: Prepare a stock solution containing the same concentration of DMSO, co-solvent, and/or excipient as your final drug formulation.

  • Serial Dilutions: Perform serial dilutions of the vehicle stock in your cell culture medium to match the concentrations used for your test compound.

  • Cell Treatment: Treat a set of cells with the vehicle dilutions in parallel with your experimental groups.

  • Analysis: Analyze the vehicle-treated cells using the same endpoint measurement as your experiment. The results from the vehicle control will establish the baseline and ensure that the observed effects are due to your compound and not the formulation components.

Concluding Remarks

Resolving low solubility issues for compounds like Benzene,[2-(cyclopentyloxy)ethyl]- is a multi-faceted challenge that often requires an empirical and systematic approach. By starting with simple modifications to your stock solution and dilution protocols and progressing to more advanced formulation strategies when necessary, you can develop a robust experimental protocol that yields reliable and reproducible data. Remember to always validate your chosen method with appropriate vehicle controls to ensure the integrity of your scientific findings.

References
  • Vertex AI Search. (2016, June 27). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview.
  • Vertex AI Search. (2022, January). Recent advances in techniques for enhancing the solubility of hydrophobic drugs. Pak. J. Pharm. Sci., Vol.35, No.1, pp.095-112.
  • Vertex AI Search. (2022, November 15). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Vertex AI Search. (2017, June 19). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. JoVE.
  • Vertex AI Search. (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. Google Patents.
  • Vertex AI Search. (2006, May 15). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed.
  • Vertex AI Search. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?. ResearchGate.
  • Vertex AI Search. (n.d.). Benzene, [2-(cyclopentyloxy)ethyl]- - Chemical Details.
  • BenchChem. (2025). Technical Support Center: Troubleshooting EN4 Solubility In Vitro.
  • Vertex AI Search. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC.
  • PubChem. (n.d.). (Cyclopentyloxy)benzene.
  • BenchChem. (2025). Managing poor solubility and instability issues in reactions.
  • Cheméo. (n.d.). Chemical Properties of Benzene, cyclopentyl- (CAS 700-88-9).
  • Quora. (2018, December 16). Is benzene dense and soluble in water?.
  • PubChemLite. (n.d.). Benzene, [2-(cyclopentyloxy)ethyl]- (C13H18O).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.